An In-Depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-chloroisatoic anhydride (CAS Number: 122588-67-4), a halogenated heterocyclic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles.
Introduction: The Strategic Value of Halogenated Isatoic Anhydrides
Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are a class of bicyclic compounds that serve as versatile precursors in organic synthesis. Their inherent reactivity, driven by the presence of two electrophilic carbonyl centers and a labile anhydride linkage, makes them ideal starting materials for the construction of a wide array of nitrogen-containing heterocycles. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring of the isatoic anhydride scaffold, as seen in 3-Bromo-5-chloroisatoic anhydride, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of target molecules. These halogens can influence factors such as metabolic stability, receptor binding affinity, and membrane permeability, making them a cornerstone of modern drug design.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Bromo-5-chloroisatoic anhydride is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 122588-67-4 | [1] |
| Molecular Formula | C₈H₃BrClNO₃ | [2] |
| Molecular Weight | 276.47 g/mol | [1] |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in ethers and chlorinated solvents. | - |
| Predicted XlogP | 2.3 | [2] |
Spectroscopic Characterization (Predicted):
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¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two aromatic protons as doublets in the range of δ 7.0-8.0 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm.
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¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display eight distinct signals. The two carbonyl carbons will resonate at the most downfield region (δ 160-170 ppm). The aromatic carbons will appear in the δ 110-140 ppm range, with the carbons attached to the halogens showing characteristic chemical shifts.
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Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by strong carbonyl stretching vibrations (C=O) in the region of 1700-1800 cm⁻¹. N-H stretching bands are expected around 3200-3300 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.
Synthesis and Purification
3-Bromo-5-chloroisatoic anhydride can be synthesized from the corresponding anthranilic acid derivative, 2-amino-3-bromo-5-chlorobenzoic acid. The key transformation involves the cyclization of the amino and carboxylic acid functionalities with a phosgene equivalent.
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Caption: Proposed synthetic route to 3-Bromo-5-chloroisatoic anhydride.
Representative Experimental Protocol:
This protocol is a representative example based on established procedures for the synthesis of isatoic anhydrides and should be optimized for specific laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.
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Reagent Addition: While stirring the solution under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in the same anhydrous solvent dropwise at room temperature. The reaction is typically exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, carefully remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-Bromo-5-chloroisatoic anhydride.
Reactivity and Synthetic Applications: A Gateway to Bioactive Heterocycles
The synthetic utility of 3-Bromo-5-chloroisatoic anhydride lies in its ability to act as a versatile precursor to a variety of heterocyclic scaffolds, most notably quinazolinones. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization.
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Caption: General reaction of 3-Bromo-5-chloroisatoic anhydride with a primary amine.
4.1. Synthesis of Quinazolinones
A primary application of 3-Bromo-5-chloroisatoic anhydride is in the synthesis of quinazolinone derivatives. This transformation is typically achieved by reacting the anhydride with a primary amine. The reaction proceeds through a ring-opening of the anhydride by the amine, followed by an intramolecular cyclization to form the quinazolinone ring system. Compounds derived from this scaffold have shown a range of biological activities, including anticoccidial properties.[3]
Representative Experimental Protocol for Quinazolinone Synthesis:
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Reaction Setup: In a round-bottom flask, suspend 3-Bromo-5-chloroisatoic anhydride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
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Amine Addition: Add the desired primary amine (1.1 eq) to the suspension.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
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Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quinazolinone product often precipitates from the solution.
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Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent to obtain the desired substituted quinazolinone.
4.2. Other Potential Applications
Beyond quinazolinones, the reactivity of 3-Bromo-5-chloroisatoic anhydride can be exploited for the synthesis of other heterocyclic systems. Reactions with different nucleophiles can lead to a variety of ring-opened or cyclized products, offering a rich field for synthetic exploration in the development of new chemical entities for drug discovery programs.
Safety and Handling
As a halogenated organic compound and a reactive anhydride, 3-Bromo-5-chloroisatoic anhydride should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Handle in a well-ventilated area.
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Store in a tightly closed container in a dry and cool place.
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Conclusion
3-Bromo-5-chloroisatoic anhydride is a valuable and versatile building block for organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic compounds like quinazolinones. Its strategic halogenation pattern offers opportunities for fine-tuning the properties of target molecules. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of isatoic anhydrides. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical intermediate.
References
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PubChem. 5-bromo-3-chloroisatoic anhydride. Available at: [Link]
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Khan, I., Zaib, S., Batool, S., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Molecules. 2017;22(10):1673. Available at: [Link]
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PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]
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AKos Consulting & Solutions. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1. Available at: [Link]
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PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. Available at: [Link]
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PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available at: [Link]
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PubChemLite. 5-bromo-3-chloroisatoic anhydride (C8H3BrClNO3). Available at: [Link]
